Home > Products > Screening Compounds P47971 > N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide -

N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide

Catalog Number: EVT-4908798
CAS Number:
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,5-Dichlorophenyl)acetamide and Substituted Acetamides

Compound Description: This group encompasses a series of 70 N-(j,k-dichlorophenyl / j,k-dimethylphenyl)-acetamides and substituted acetamides with the general formula j,k-X'2C6H3NH-CO-CH3−iXi (j,k = 2,3; 2,4; 2,5; 3,4 or 3,5; X, X' = Cl or CH3; i = 0, 1, 2 or 3). [, ] The study focused on investigating the impact of chlorine and methyl substitutions on the aryl and side chains using 1H and 13C NMR spectroscopy. [, ]

Relevance: These compounds are relevant due to the shared core structure of a substituted phenyl ring linked to an acetamide group ( -NH-CO-CH3). Both the target compound, N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide, and this series contain a 2,5-disubstituted phenyl ring attached to a nitrogen atom of the acetamide group. The research on these compounds provides insights into the influence of different substituents on the NMR spectra of similar structures. [, ]

Compound Description: Pemigatinib and Infigratinib are FDA-approved drugs for treating cholangiocarcinoma, a rare bile duct cancer. [] Infigratinib, a pan-FGFR inhibitor, demonstrated promising results in the phase 3 PROOF clinical trial as a first-line treatment. []

Relevance: While these compounds are not direct structural analogs of N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide, the paper highlights their use as a basis for pharmacophore-based drug design. [] The study aimed to identify drug-like compounds with pharmacophoric features similar to Infigratinib, suggesting a potential application for identifying compounds with similar biological activity to N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide.

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

Compound Description: Hit-1 was identified through virtual screening as a potential FGFR-1 inhibitor. [] It exhibits promising binding affinity to FGFR-1, surpassing that of Infigratinib in terms of LibDock scores. []

4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

Compound Description: Similar to Hit-1, Hit-4 was identified as a potential FGFR-1 binder through virtual screening based on its pharmacophoric similarity to Infigratinib. [] Hit-4 demonstrates superior LibDock scores compared to Infigratinib, indicating strong binding affinity to FGFR-1. []

Relevance: Although Hit-4 doesn't share a direct structural resemblance to N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide, it occupies the entire pharmacophoric space of Infigratinib. [] This highlights the potential of pharmacophore-based approaches in identifying structurally diverse compounds with comparable biological activities, suggesting a possible avenue for discovering analogs of N-(2,5-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide with different core structures but similar biological effects.

Properties

Product Name

N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H25N3O2/c1-11-7-8-12(2)15(9-11)20-17(22)10-16-18(23)21-14-6-4-3-5-13(14)19-16/h7-9,13-14,16,19H,3-6,10H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

LQHKTXSSOCDZMI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2C(=O)NC3CCCCC3N2

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2C(=O)NC3CCCCC3N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.